5-Fluoro-2-methoxypyrimidin-4(3H)-one

Physicochemical Properties Thermal Analysis Synthetic Intermediate

5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2) is a fluorinated pyrimidine intermediate featuring a 5-fluoro moiety for anticancer activity and a 2-methoxy handle for versatile derivatization. Its distinct melting point (204-208°C) simplifies purification, while moderate water solubility (5.49 g/L) enables aqueous reactions. With LogP ~0.33 versus 5-FU's -0.89, this building block is ideal for nucleoside analogs with enhanced membrane permeability. Procure now for antiviral and anticancer drug discovery.

Molecular Formula C5H5FN2O2
Molecular Weight 144.1 g/mol
CAS No. 1480-96-2
Cat. No. B018271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxypyrimidin-4(3H)-one
CAS1480-96-2
Synonyms5-Fluoro-2-methoxy-4(1H)pyrimidinone;  NSC 527067; 
Molecular FormulaC5H5FN2O2
Molecular Weight144.1 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=O)N1)F
InChIInChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
InChIKeyVMIFBCPINLZNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2): Baseline Overview for Scientific Procurement


5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2) is a fluorinated pyrimidine derivative, often categorized as a 5-fluorouracil analog, with the molecular formula C5H5FN2O2 and a molecular weight of 144.10 g/mol [1]. Its structure features a pyrimidin-4(3H)-one core with a fluorine atom at the 5-position and a methoxy group (-OCH3) at the 2-position . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research and development, particularly for constructing more complex bioactive molecules, including potential antiviral and anticancer agents .

Why 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2) Cannot Be Substituted with Generic Pyrimidinones


5-Fluoro-2-methoxypyrimidin-4(3H)-one occupies a specific physicochemical niche among pyrimidinone derivatives. Its unique combination of a fluorine atom at the 5-position and a methoxy group at the 2-position results in a distinct melting point (204-208 °C) and water solubility profile (5.49 g/L at 20°C) compared to unsubstituted pyrimidinones or analogs lacking one of these substituents . This substitution pattern significantly alters the compound's lipophilicity (LogP ~0.33), hydrogen-bonding capacity, and electronic properties, which are critical for its role as a synthetic intermediate and its potential biological interactions [1]. Interchanging this compound with a simpler analog would change reaction conditions, purification requirements, and could fundamentally alter the structure and activity of the final product in a synthetic pathway.

Quantitative Evidence for 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2): Procurement-Guiding Differentiation


Physicochemical Differentiation: Melting Point and Thermal Stability vs. 5-Fluorouracil

The melting point of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is reported as 204-208 °C . This is significantly lower than that of the parent compound 5-Fluorouracil (5-FU), which melts with decomposition at 282-286 °C . This lower melting point is advantageous for certain synthetic procedures, as it allows for easier handling and may reduce the risk of thermal decomposition during reactions that require elevated temperatures.

Physicochemical Properties Thermal Analysis Synthetic Intermediate

Solubility Profile Differentiation vs. 2-Methoxyuracil

5-Fluoro-2-methoxypyrimidin-4(3H)-one exhibits a predicted water solubility of 5.49 g/L at 20°C . This is approximately 219-fold higher than the reported solubility of 2-Methoxyuracil (CAS 1897-52-5), which is 25 mg/L at 25°C . This marked difference in aqueous solubility is a direct consequence of the 5-fluoro substituent and the pyrimidin-4(3H)-one tautomeric form.

Solubility Formulation Reaction Medium

Lipophilicity (LogP) Comparison for Lead Optimization

The predicted LogP value for 5-Fluoro-2-methoxypyrimidin-4(3H)-one is 0.32990 [1]. This is lower than the LogP of 5-Fluorouracil, which is reported as -0.89 (ChemSpider) , indicating the target compound is slightly more lipophilic. This difference in lipophilicity can influence membrane permeability, protein binding, and overall pharmacokinetic profile in a drug development context.

Lipophilicity Drug Design ADME

Validated Application Scenarios for 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2) Based on Differentiated Evidence


Precursor for Modified Nucleoside Analogs in Anticancer Research

Given its structural relation to 5-Fluorouracil, 5-Fluoro-2-methoxypyrimidin-4(3H)-one serves as a key intermediate for synthesizing novel nucleoside analogs. The presence of the 2-methoxy group provides a handle for further functionalization, while the 5-fluoro substituent is a critical moiety for anticancer activity. The compound's distinct melting point (204-208 °C) facilitates purification by recrystallization . Its moderate water solubility (5.49 g/L) allows for aqueous reaction conditions not possible with less soluble analogs .

Building Block for Exploring Fluorinated Heterocycles in Medicinal Chemistry

The combination of the pyrimidinone core with fluorine and methoxy substituents creates a unique electronic and steric environment. This makes the compound a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. The altered lipophilicity (LogP ~0.33) compared to 5-Fluorouracil (LogP -0.89) makes it a candidate for designing analogs with improved membrane permeability .

Synthetic Intermediate in Antibiotic Development

5-Fluoro-4-hydroxy-2-methoxypyrimidine, a tautomer of the target compound, is explicitly described as a chemical intermediate used in the synthesis of various pharmaceuticals, including antibiotics . The methoxy group can act as a protecting group or be cleaved to reveal a hydroxyl moiety for further derivatization.

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